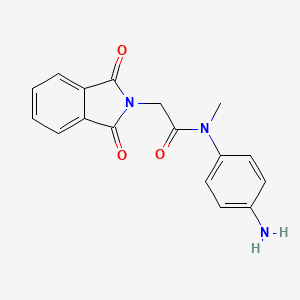
4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline is an organic compound that features a phthalimide group, a carbonyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalimide Group: Reacting phthalic anhydride with an amine to form the phthalimide.
Introduction of the Carbonyl Group: Using reagents like acyl chlorides or anhydrides to introduce the carbonyl group.
Attachment of the Aniline Moiety: Coupling reactions, such as Buchwald-Hartwig amination, to attach the aniline group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This might include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The aromatic ring in the aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline could have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-benzene
- 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-toluene
Uniqueness
Compared to similar compounds, 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline might exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct reactivity patterns or biological activities.
Propriétés
Numéro CAS |
262368-51-4 |
|---|---|
Formule moléculaire |
C17H15N3O3 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H15N3O3/c1-19(12-8-6-11(18)7-9-12)15(21)10-20-16(22)13-4-2-3-5-14(13)17(20)23/h2-9H,10,18H2,1H3 |
Clé InChI |
UGWBTNVQAQQSAJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)N)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















